2-(Bis(2-chloroethyl)amino)-5-methyl-5-propyl-1,3,2-oxazaphospholidine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-5-methyl-5-propyl-1,3,2-oxazaphospholidine 2-oxide involves the reaction of phosphorous oxychloride (POCl₃) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction mixture is cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly while maintaining the temperature. The reaction is conducted with continuous stirring and gradual temperature increase until the conversion of the substrates is complete .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent, and reagent addition rates, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclophosphamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a prodrug that requires metabolic activation in the liver to form its active metabolites .
Common Reagents and Conditions
Oxidation: Cyclophosphamide is oxidized by cytochrome P450 enzymes in the liver to form 4-hydroxycyclophosphamide.
Substitution: Cyclophosphamide can undergo substitution reactions, particularly involving the chloroethyl groups.
Major Products Formed
The major active metabolites of cyclophosphamide include 4-hydroxycyclophosphamide and aldophosphamide, which are responsible for its therapeutic effects .
Scientific Research Applications
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of alkylating agents.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Widely used in chemotherapy regimens for various cancers and in immunosuppressive therapy.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Cyclophosphamide exerts its effects through the formation of active metabolites that alkylate DNA, leading to cross-linking and strand breakage . This disrupts DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells . The immunosuppressive effects are due to the inhibition of DNA synthesis in immune cells .
Comparison with Similar Compounds
Cyclophosphamide is compared with other nitrogen mustard compounds, such as:
Ifosfamide: Similar in structure but has different pharmacokinetics and toxicity profiles.
Melphalan: Another alkylating agent used in cancer treatment, with a different spectrum of activity.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia and has a different mechanism of action.
Cyclophosphamide is unique due to its broad spectrum of activity and its dual role as a chemotherapeutic and immunosuppressive agent .
Properties
CAS No. |
78219-86-0 |
---|---|
Molecular Formula |
C10H21Cl2N2O2P |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-5-methyl-2-oxo-5-propyl-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C10H21Cl2N2O2P/c1-3-4-10(2)9-13-17(15,16-10)14(7-5-11)8-6-12/h3-9H2,1-2H3,(H,13,15) |
InChI Key |
XHRIWFINAUWDHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CNP(=O)(O1)N(CCCl)CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.